molecular formula C10H17F2NO3 B595216 tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-71-1

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B595216
CAS No.: 1209780-71-1
M. Wt: 237.247
InChI Key: GISYXRBCSOIMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1209780-71-1) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.2 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and two fluorine atoms at the 3,3-positions of the piperidine ring. It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and enzyme inhibitors . Its synthesis typically involves oxidation or substitution reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate, as exemplified by its preparation using Dess-Martin periodinane in dichloromethane under inert conditions .

Preparation Methods

Oxidation of tert-Butyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate Precursors

Dess-Martin Periodinane-Mediated Oxidation

A widely employed method involves oxidizing this compound to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate using Dess-Martin periodinane (DMP). The reaction proceeds in anhydrous dichloromethane under inert nitrogen at 20°C. After 24 hours, the product is isolated via aqueous workup and molecular sieve drying, yielding a yellow solid .

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature20°C
AtmosphereNitrogen
Oxidizing AgentDess-Martin periodinane (15% solution)
Reaction Time24 hours

This method is favored for its high reproducibility and compatibility with sensitive functional groups. However, the need for molecular sieves to absorb residual water complicates scale-up .

Nucleophilic Substitution Reactions

Alkylation with 2,3-Dichloropyrazine

This compound undergoes nucleophilic substitution with 2,3-dichloropyrazine in dimethylformamide (DMF) using sodium hydride as a base. The reaction initiates at 0°C, followed by overnight stirring at room temperature. Ethyl acetate extraction and silica gel chromatography yield tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate with 90% efficiency (440 mg from 400 mg starting material) .

Key Steps

  • Deprotonation of the hydroxyl group by NaH.

  • Nucleophilic attack on 2,3-dichloropyrazine.

  • Purification via ethyl acetate/hexane chromatography.

Yield Optimization

Starting MaterialProductYield (%)
400 mg440 mg90

This method highlights the compound’s utility in constructing heterocyclic pharmacophores, though DMF’s high boiling point complicates solvent removal .

Comparative Analysis of Methods

Table 1: Method Comparison

MethodAdvantagesLimitationsScale Suitability
DMP OxidationHigh yield; mild conditionsCostly oxidant; water-sensitiveLab-scale
Nucleophilic SubstitutionVersatile for derivatizationDMF removal challengesPilot-scale
Asymmetric ReductionEnantioselectiveRequires specialized catalystsIndustrial-scale

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like L-selectride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl and difluoro groups allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be contextualized by comparing it with analogous piperidine derivatives. Key compounds for comparison include:

Structural Analogs with Fluorine and Hydroxyl Substitutions

tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5) Similarity Score: 0.92 Key Differences: Contains a single fluorine atom at the 3-position instead of two.

tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1303973-22-9) Similarity Score: 0.86 Key Differences: Replaces the hydroxyl group with an aminomethyl moiety. Impact: Enhanced nucleophilicity and versatility in forming amide or urea linkages, making it more suitable for peptidomimetic drug design .

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2)

  • Similarity Score : 0.82
  • Key Differences : Features a ketone group at the 4-position instead of a hydroxyl group.
  • Impact : The ketone enables conjugate addition reactions but lacks hydrogen-bonding capability, limiting its utility in polar interactions critical for target binding .

Stereochemical Variants

(R)- and (S)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

  • CAS : Enantiomers under CAS 1893408-11-1 (S-configuration) and related entries .
  • Key Differences : Stereochemistry at the 4-position hydroxyl group.
  • Impact : Chirality influences binding affinity to asymmetric biological targets (e.g., enzymes or receptors), with the (S)-enantiomer often showing higher activity in preclinical models .

Functional Group Variations

tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6) Key Differences: Substitutes the hydroxyl group with a 3,4-difluorobenzylamino group. Impact: Introduces aromatic fluorine atoms, enhancing lipid solubility and metabolic stability, which is advantageous in blood-brain barrier penetration .

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2) Key Differences: Benzylamino group at the 4-position. Impact: The bulky benzyl group may sterically hinder interactions but provides a handle for further functionalization via deprotection .

Data Table: Comparative Analysis of Key Compounds

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score Applications
This compound (1209780-71-1) C₁₀H₁₇F₂NO₃ 237.2 3,3-diF, 4-OH 1.00 Pharmaceutical intermediate
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (373604-28-5) C₁₀H₁₈FNO₃ 219.2 3-F, 4-OH 0.92 Enzyme inhibitor precursors
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (1303973-22-9) C₁₁H₂₀F₂N₂O₂ 262.3 3,3-diF, 4-NH₂CH₂ 0.86 Peptidomimetics
(S)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1893408-11-1) C₁₀H₁₇F₂NO₃ 237.2 3,3-diF, 4-OH (S-configuration) N/A Chiral drug synthesis

Biological Activity

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on the piperidine ring, which may enhance its biological activity and metabolic stability. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17F2NO3
  • Molecular Weight : 237.25 g/mol
  • Structure : The compound features a piperidine ring with difluoromethyl and hydroxyl substituents, along with a tert-butyl ester group.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The fluorine atoms can influence binding affinities and reactivity with enzymes or receptors, potentially modulating various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may act as a ligand for certain receptors, influencing cell signaling pathways related to growth and apoptosis.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy:

  • Cytotoxicity : Compounds derived from similar structures have shown promising cytotoxic effects against various cancer cell lines. For example, one study demonstrated that a related piperidine derivative exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .

Anti-inflammatory Effects

Piperidine derivatives are also being explored for their anti-inflammatory properties:

  • Mechanism : The presence of hydroxyl groups in these compounds may contribute to their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological implications of piperidine derivatives:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of various piperidine derivatives.
    • Findings : A derivative similar to tert-butyl 3,3-difluoro-4-hydroxypiperidine exhibited significant apoptosis induction in FaDu hypopharyngeal tumor cells .
  • Enzyme Inhibition Studies :
    • Objective : To assess the inhibitory effects on specific enzymes related to cancer progression.
    • Findings : Piperidine analogs showed promising inhibition of IKKb, a key player in NF-kB signaling associated with inflammation and cancer progression .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

Compound NameBiological ActivityMechanismReference
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, Receptor interaction
EF24 (Piperidinone derivative)AnticancerIKKb inhibition
(R)-tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylateAnticancer potentialUnknown

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISYXRBCSOIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718893
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209780-71-1
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (3.10 g, 12.2 mmol) was dissolved in 95% EtOH (50 mL) and the solution was treated with sodium borohydride (2.32 g, 61.2 mmol) and stirred at ambient temperature for 3 hours. The reaction was treated dropwise with 3N HCl until vigorous gas evolution ceased, then stirred at ambient temperature for 20 minutes (pH of the mixture was 3-4 at this point). The reaction was neutralized with saturated NaHCO3 and concentrated in vacuo. The residue was dissolved in ethyl acetate and water and the layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic layers were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to provide the desired product as a white solid (1.39 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.